5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide
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Overview
Description
5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide is a chemical compound with the molecular formula C9H8BrN3O. It is a derivative of indazole, a bicyclic compound consisting of a pyrazole ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide typically involves the bromination of 2-methylindazole followed by carboxylation and subsequent amidationThe final step involves the conversion of the carboxylic acid to the amide using reagents such as thionyl chloride and ammonia .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Amidation and Esterification: The carboxylic acid amide group can participate in further amidation or esterification reactions.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Carbon Dioxide (CO2): Used for carboxylation.
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Ammonia (NH3): Used for amidation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interactions of indazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methyl-2H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Methyl-2H-indazole-3-carboxylic acid amide: Lacks the bromine atom.
Uniqueness
5-Bromo-2-methyl-2H-indazole-3-carboxylic acid amide is unique due to the presence of both the bromine atom and the amide group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8BrN3O |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-2-methylindazole-3-carboxamide |
InChI |
InChI=1S/C9H8BrN3O/c1-13-8(9(11)14)6-4-5(10)2-3-7(6)12-13/h2-4H,1H3,(H2,11,14) |
InChI Key |
IJEGGYOGJQXNIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C(=O)N |
Origin of Product |
United States |
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